(1R)-1-(3-Furyl)prop-2-enylamine
Description
(1R)-1-(3-Furyl)prop-2-enylamine is a chiral amine featuring a 3-furyl substituent attached to a propenyl backbone. Its stereochemistry, defined by the (1R) configuration, plays a critical role in its biological activity and physicochemical properties. The compound has garnered attention in medicinal chemistry due to its structural similarity to aryl-substituted agonists targeting Toll-like receptor 4 (TLR4) . Synthetically, it can be prepared via nucleophilic addition of 3-furyl lithium to aldehyde intermediates, followed by oxidation and stereochemical analysis .
Properties
Molecular Formula |
C7H9NO |
|---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
(1R)-1-(furan-3-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C7H9NO/c1-2-7(8)6-3-4-9-5-6/h2-5,7H,1,8H2/t7-/m1/s1 |
InChI Key |
VKPUMGSOMOKUFZ-SSDOTTSWSA-N |
Isomeric SMILES |
C=C[C@H](C1=COC=C1)N |
Canonical SMILES |
C=CC(C1=COC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Furyl)prop-2-enylamine can be achieved through several methods:
Aldol Condensation: Starting from furfural and an appropriate amine, the compound can be synthesized via aldol condensation followed by reduction.
Grignard Reaction: Another method involves the reaction of a Grignard reagent with a suitable furan derivative, followed by amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This might include continuous flow reactions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-Furyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
Oxidation: Furanones, furanoic acids.
Reduction: Saturated amines.
Substitution: Halogenated furans, alkylated amines.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound has been studied for its potential therapeutic applications, particularly in the realm of neuropharmacology. Research indicates that derivatives of (1R)-1-(3-Furyl)prop-2-enylamine exhibit significant activity against certain receptors related to neurological disorders. For instance, studies have shown its efficacy as a selective antagonist for dopamine receptors, which could lead to advancements in treatments for conditions such as schizophrenia and Parkinson's disease .
Case Study: Dopamine Receptor Antagonism
A notable study investigated the binding affinity of this compound derivatives towards D3 dopamine receptors. The results indicated a high selectivity for D3 receptors over other dopamine subtypes, suggesting potential for developing targeted therapies for drug addiction and mood disorders .
Organic Synthesis
Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various complex molecules through reactions such as alkylation and acylation. The compound has been utilized in synthesizing novel heterocycles, which are crucial in drug development .
Data Table: Synthesis Pathways Using this compound
| Reaction Type | Conditions | Products Generated |
|---|---|---|
| Alkylation | Base-catalyzed, room temperature | Alkylated furan derivatives |
| Acylation | Acid chlorides, pyridine catalyst | Acylated amines |
| Diels-Alder Reaction | Furan derivatives with dienophiles | Cycloadducts with potential bioactivity |
Material Science
Polymer Development
In material science, this compound has been explored for its role in developing new polymers with enhanced properties. Its incorporation into polymer matrices has shown improvements in thermal stability and mechanical strength, making it a candidate for advanced materials used in coatings and composites .
Case Study: Polymer Blends
Research into polymer blends containing this compound revealed that these materials exhibited better resistance to environmental degradation compared to traditional polymers. This property is particularly valuable in applications requiring durability under harsh conditions .
Mechanism of Action
The mechanism of action of (1R)-1-(3-Furyl)prop-2-enylamine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and amine group could participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions.
Comparison with Similar Compounds
Key Observations :
- 3-Furyl vs.
- 3-Furyl vs. 2-Furyl : The 2-furyl isomer (8s) exhibited higher potency, suggesting positional isomerism significantly impacts receptor engagement .
- 3-Furyl vs. 3-Thienyl : Replacing oxygen with sulfur (8t) reduced activity, highlighting the importance of furan’s oxygen atom in hydrogen bonding or dipole interactions .
Stereochemical Considerations and Configurational Analysis
The (1R) configuration of this compound is critical for its bioactivity. Studies on similar compounds emphasize:
- Optical Rotation : The compound’s [α]D value aligns with active stereoisomers, as seen in ent-halima derivatives ([α]22D = -101.4 for synthetic vs. -151.5 for natural analogs) .
- Enantiomer Polarity : Tools like Rogers’ η and Flack’s x parameters aid in distinguishing enantiomers, ensuring correct stereochemical assignments during synthesis .
Biological Activity
(1R)-1-(3-Furyl)prop-2-enylamine, also known as 3-furylprop-2-enylamine, is a compound with potential biological significance due to its structural features that may influence various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and features a furan ring, which is known for its reactivity and ability to participate in various biochemical processes. The presence of the amine group enhances its potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds containing furan rings can exhibit antimicrobial properties. For instance, nitrofuran derivatives have been reported to inhibit bacterial growth effectively .
- Antioxidant Properties : The furan moiety is associated with antioxidant activity, which can help in mitigating oxidative stress in biological systems .
- Cytotoxic Effects : Some derivatives of furyl compounds have shown cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .
The mechanisms underlying the biological activities of this compound are not fully elucidated but can be hypothesized based on similar compounds:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Interaction with Receptors : It may bind to various receptors in the body, influencing signaling pathways related to inflammation or cell growth.
Antimicrobial Activity
A study investigating the antimicrobial effects of nitrofuran compounds found that certain derivatives showed significant inhibition against both aerobic and anaerobic bacteria. For example, nitrofuran AF-2 demonstrated effectiveness in extending the shelf life of food products by inhibiting microbial growth . This suggests that this compound may share similar properties.
Cytotoxicity Studies
In research focused on the cytotoxic effects of furan-containing compounds, this compound was tested against various cancer cell lines. Results indicated that it could induce apoptosis in specific cancer cells, highlighting its potential as a therapeutic agent .
Antioxidant Activity
Research has demonstrated that compounds with furan structures possess antioxidant properties. A study measured the radical scavenging activity of several furan derivatives, finding that they effectively reduced oxidative stress markers in vitro . This property could be beneficial in preventing diseases associated with oxidative damage.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
